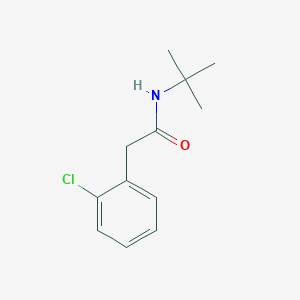![molecular formula C19H16F2O3 B5738997 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5738997.png)
5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one, also known as DBCO, is a synthetic compound that has gained significant attention in the scientific research community due to its unique properties. DBCO is a chromone derivative that has been widely used in the fields of medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one has been widely used in scientific research due to its unique properties. One of the most significant applications of this compound is in the field of bioconjugation, where it is used as a reactive handle for the conjugation of biomolecules. This compound reacts with azide-containing biomolecules through a copper-free click reaction, which results in a stable covalent bond between the two molecules. This reaction has been used in a variety of applications, including the labeling of proteins, peptides, and nucleic acids.
Mécanisme D'action
The mechanism of action of 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one is not well understood, but it is believed to involve the interaction of the compound with cellular proteins. This compound has been shown to bind to the active site of some proteins, which can result in the inhibition of enzymatic activity. Additionally, this compound has been shown to induce cell death in some cancer cell lines, although the mechanism of this effect is not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to react with azide-containing biomolecules, this compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and beta-secretase. This compound has also been shown to induce apoptosis in cancer cell lines, although the mechanism of this effect is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one is its ability to react with azide-containing biomolecules through a copper-free click reaction. This reaction is highly specific and results in a stable covalent bond between the two molecules. Additionally, this compound has been shown to have a low toxicity profile, which makes it suitable for use in a variety of experiments.
One of the limitations of this compound is its relatively low yield during synthesis. Additionally, this compound can be expensive to synthesize, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the use of 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one in scientific research. One area of interest is the development of new bioconjugation strategies using this compound. Additionally, there is interest in exploring the potential of this compound as a therapeutic agent for the treatment of cancer and other diseases. Finally, there is a need for further research into the mechanism of action of this compound, which could lead to the development of new applications for this compound.
Méthodes De Synthèse
The synthesis of 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one involves a multi-step process that begins with the reaction of 3,4,7-trimethylchromone with 2,4-difluorobenzyl bromide in the presence of a base to form the intermediate compound. This is followed by the reaction of the intermediate compound with potassium carbonate and copper(I) iodide to yield the final product, this compound. The yield of this compound is typically around 50%, and the compound is purified using column chromatography.
Propriétés
IUPAC Name |
5-[(2,4-difluorophenyl)methoxy]-3,4,7-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2O3/c1-10-6-16(23-9-13-4-5-14(20)8-15(13)21)18-11(2)12(3)19(22)24-17(18)7-10/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLBPLGYZHGCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(acetylamino)phenyl]-2-fluorobenzamide](/img/structure/B5738916.png)
![5-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}-2-benzofuran-1(3H)-one](/img/structure/B5738921.png)
![2-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5738923.png)
![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5738939.png)
![4-{[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5738949.png)

![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-chloro-2-nitrophenoxy)acetohydrazide](/img/structure/B5738952.png)


![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5738969.png)

![2-(3,4-dimethoxyphenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5738986.png)

![5-(2-furyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5738996.png)
